ErSO-DFP Demonstrates a 2750-Fold Average Selectivity Window for ERα+ vs. ERα- Cancer Cells, Versus 20- to 1000-Fold for ErSO
In head-to-head 72-hour cell viability assays, ErSO-DFP exhibits an average 2750-fold difference in IC50 values between ERα+ MCF-7 cells and a panel of ERα- cell lines (MDA-MB-231, MDA-MB-436, HCT-116, HT-29). In contrast, ErSO shows fold-change values ranging from only 20 (HCT-116) to 1000 (MDA-MB-436), reflecting a substantial time-dependent erosion of selectivity for ErSO that is not observed with ErSO-DFP [1]. Critically, in HCT-116 cells, ErSO's IC50 drops from 11 μM at 24 h to 0.26 μM at 72 h, whereas ErSO-DFP maintains a stable IC50 of 55 μM at both time points [1].
| Evidence Dimension | Selectivity fold change (ERα+ vs. ERα- IC50 ratio at 72 h) |
|---|---|
| Target Compound Data | Average 2750-fold difference (MDA-MB-231: 1900-fold; MDA-MB-436: 3200-fold; HCT-116: 3200-fold; HT-29: 1600-fold) |
| Comparator Or Baseline | ErSO: MDA-MB-231 (600-fold), MDA-MB-436 (1000-fold), HCT-116 (20-fold), HT-29 (20-fold) |
| Quantified Difference | ErSO-DFP provides a 2.75× to 160× improvement in selectivity ratio depending on the ERα- cell line; average 2750-fold vs. 410-fold across the four lines |
| Conditions | Cell viability assay (alamar blue); 24, 72, and 168 h incubations; full FBS media; MCF-7 (ERα+) as positive control; n ≥ 3 independent replicates |
Why This Matters
A wider selectivity window reduces off-target confounding in ERα- cell experiments, enabling more definitive mechanistic studies and cleaner chemical probe applications.
- [1] Boudreau MW, Mulligan MP, Shapiro DJ, Fan TM, Hergenrother PJ. J Med Chem. 2022;65(5):3894-3912. Table 3 and Figure 3. View Source
